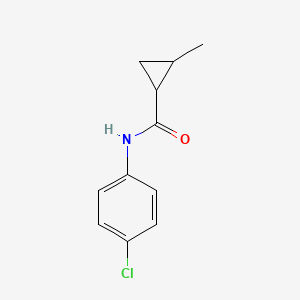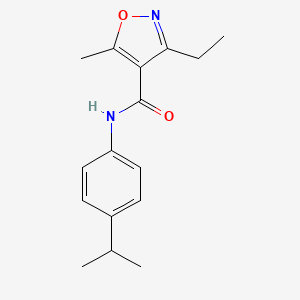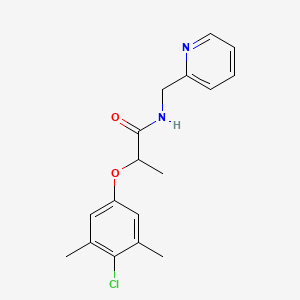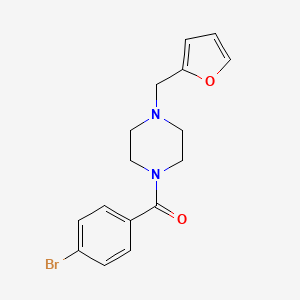![molecular formula C16H23NO2 B4431059 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine](/img/structure/B4431059.png)
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine
Vue d'ensemble
Description
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine, also known as DMXAA, is a synthetic compound with potential anti-cancer properties. It was first synthesized in the 1990s as a potential treatment for viral infections, but later studies revealed its anti-cancer effects. DMXAA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a cancer treatment.
Mécanisme D'action
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine works by activating the immune system and inducing tumor necrosis. It binds to a protein called STING (stimulator of interferon genes), which triggers the production of interferons and other cytokines that activate immune cells. This compound also disrupts the blood supply to tumors by inhibiting the formation of new blood vessels (angiogenesis) and causing existing blood vessels to collapse (vascular disruption).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It increases the production of interferons and other cytokines, enhances the activity of immune cells, and inhibits angiogenesis. This compound also causes the release of nitric oxide, which can lead to vasodilation and hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It is not very soluble in water, which can make dosing and administration challenging. This compound can also cause hypotension and other adverse effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection. This compound may also be combined with other cancer treatments, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials and determine its potential as a cancer treatment.
Applications De Recherche Scientifique
1-[(2,5-dimethylphenoxy)acetyl]-3-methylpiperidine has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis, inhibit angiogenesis, and enhance the immune response. This compound has been tested in preclinical models for a variety of cancer types, including lung, breast, colon, and prostate cancer. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.
Propriétés
IUPAC Name |
2-(2,5-dimethylphenoxy)-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-6-7-14(3)15(9-12)19-11-16(18)17-8-4-5-13(2)10-17/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFNEDXWRBOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(1-piperidinyl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)

![1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B4430988.png)

![1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4431010.png)
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)



![1-ethyl-4-[2-(4-methylphenoxy)butanoyl]piperazine](/img/structure/B4431043.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431047.png)

amino]-N-methylpropanamide](/img/structure/B4431080.png)